molecular formula C17H27N3O4S B11113631 N-{1-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)

N-{1-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)

Cat. No.: B11113631
M. Wt: 369.5 g/mol
InChI Key: PCDHFQXTBRQNPE-QGOAFFKASA-N
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Description

N-{1-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound with a unique structure. It contains multiple functional groups, including a hydrazone, a sulfonamide, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Hydrazone: The initial step involves the reaction of 3,3-dimethylbutan-2-one with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    Acylation: The hydrazone intermediate is then acylated with 1-oxopropan-2-yl chloride in the presence of a base such as pyridine to form the acylated hydrazone.

    Sulfonamide Formation: The final step involves the reaction of the acylated hydrazone with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-{1-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{1-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide exerts its effects involves interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The sulfonamide group can interact with enzymes, affecting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-chlorophenyl)methanesulfonamide
  • **N-{1-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-nitrophenyl)methanesulfonamide
  • **N-{1-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methylphenyl)methanesulfonamide

Uniqueness

The uniqueness of N-{1-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications.

Properties

Molecular Formula

C17H27N3O4S

Molecular Weight

369.5 g/mol

IUPAC Name

N-[(E)-3,3-dimethylbutan-2-ylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C17H27N3O4S/c1-12(16(21)19-18-13(2)17(3,4)5)20(25(7,22)23)14-8-10-15(24-6)11-9-14/h8-12H,1-7H3,(H,19,21)/b18-13+

InChI Key

PCDHFQXTBRQNPE-QGOAFFKASA-N

Isomeric SMILES

CC(C(=O)N/N=C(\C)/C(C)(C)C)N(C1=CC=C(C=C1)OC)S(=O)(=O)C

Canonical SMILES

CC(C(=O)NN=C(C)C(C)(C)C)N(C1=CC=C(C=C1)OC)S(=O)(=O)C

Origin of Product

United States

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